molecular formula C26H27N3O5S B13864464 Dasabuvir Naphthyl-d6

Dasabuvir Naphthyl-d6

Cat. No.: B13864464
M. Wt: 499.6 g/mol
InChI Key: NBRBXGKOEOGLOI-XAMKWCMMSA-N
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Description

Dasabuvir Naphthyl-d6 is a deuterated form of Dasabuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This compound is primarily used in the treatment of chronic hepatitis C infection, particularly in combination with other antiviral agents such as ombitasvir, paritaprevir, and ritonavir .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dasabuvir Naphthyl-d6 involves the incorporation of deuterium atoms into the naphthyl ring of Dasabuvir. This can be achieved through various deuteration techniques, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuterium incorporation. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions

Dasabuvir Naphthyl-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Scientific Research Applications

Dasabuvir Naphthyl-d6 has several scientific research applications:

Mechanism of Action

Dasabuvir Naphthyl-d6 exerts its effects by inhibiting the NS5B RNA-dependent RNA polymerase of the hepatitis C virus. This inhibition prevents the replication of the viral RNA, thereby halting the proliferation of the virus. The molecular target of this compound is the palm domain of the NS5B polymerase, where it induces a conformational change that renders the polymerase inactive .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dasabuvir Naphthyl-d6 is unique due to its deuterated naphthyl ring, which provides enhanced stability and metabolic resistance compared to its non-deuterated counterpart. This makes it a valuable tool in pharmacokinetic studies and in the development of more effective antiviral therapies .

Properties

Molecular Formula

C26H27N3O5S

Molecular Weight

499.6 g/mol

IUPAC Name

N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]-1,3,4,5,7,8-hexadeuterionaphthalen-2-yl]methanesulfonamide

InChI

InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31)/i6D,7D,8D,9D,12D,13D

InChI Key

NBRBXGKOEOGLOI-XAMKWCMMSA-N

Isomeric SMILES

[2H]C1=C(C2=C(C(=C(C(=C2[2H])NS(=O)(=O)C)[2H])[2H])C(=C1C3=C(C(=CC(=C3)N4C=CC(=O)NC4=O)C(C)(C)C)OC)[2H])[2H]

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O

Origin of Product

United States

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